EINECS 264-532-7 EINECS 264-532-7
Brand Name: Vulcanchem
CAS No.:
VCID: VC8909458
InChI: InChI=1S/C13H16N2S.HI/c1-2-15-10-11-16-13(15)8-9-14-12-6-4-3-5-7-12;/h3-9H,2,10-11H2,1H3;1H
SMILES:
Molecular Formula: C13H17IN2S
Molecular Weight: 360.26 g/mol

EINECS 264-532-7

CAS No.:

Cat. No.: VC8909458

Molecular Formula: C13H17IN2S

Molecular Weight: 360.26 g/mol

* For research use only. Not for human or veterinary use.

EINECS 264-532-7 -

Specification

Molecular Formula C13H17IN2S
Molecular Weight 360.26 g/mol
IUPAC Name N-[(E)-2-(3-ethyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)ethenyl]aniline;iodide
Standard InChI InChI=1S/C13H16N2S.HI/c1-2-15-10-11-16-13(15)8-9-14-12-6-4-3-5-7-12;/h3-9H,2,10-11H2,1H3;1H
Standard InChI Key UZMRRJAQORCIRP-UHFFFAOYSA-N
Isomeric SMILES CC[N+]1=C(SCC1)/C=C/NC2=CC=CC=C2.[I-]
Canonical SMILES CC[N+]1=C(SCC1)C=CNC2=CC=CC=C2.[I-]

Introduction

Chemical Identification and Structural Profile

Primary Identifiers

The compound is uniquely characterized by the following identifiers:

PropertyValueSource
EINECS Number264-532-7
CAS Registry Number63870-40-6
IUPAC Name3-Ethyl-4,5-dihydro-2-[2-(phenylamino)ethenyl]thiazolium iodide
Empirical FormulaC₁₃H₁₇IN₂S
Molecular Weight360.26 g/mol
MDL NumberMFCD00044167

Structural Characteristics

The molecule consists of a thiazolium ring (a five-membered heterocycle containing sulfur and nitrogen) substituted with:

  • An ethyl group at the 3-position.

  • A vinyl group at the 2-position, further functionalized with a phenylamino (anilino) moiety.

  • An iodide counterion to balance the positive charge on the thiazolium ring.

This structure suggests potential reactivity at the vinyl and thiazolium sites, making it relevant in organic synthesis and catalysis .

Physicochemical Properties

Limited experimental data are available for this compound. The following table summarizes known and inferred properties:

PropertyValue/StatusSource
Physical StateNot reported
Melting PointNo data available
SolubilityNo data available
Partition Coefficient (LogP)Not computed
StabilityLikely hygroscopic (iodide salts)

The absence of key physicochemical data underscores the need for further experimental characterization.

Synthesis and Production

  • Quaternization of Thiazoles: Reaction of a thiazole derivative with an alkylating agent (e.g., ethyl iodide) to form the thiazolium cation .

  • Vinylation Reactions: Introduction of the β-anilinovinyl group through condensation or cross-coupling methodologies.

The iodide counterion likely originates from the quaternization step or subsequent metathesis.

Hazard CategoryClassificationSource
Skin IrritationCategory 2 (H315)
Eye IrritationCategory 2 (H319)
Respiratory IrritationCategory 3 (H335)

Precautionary Measures

  • Personal Protective Equipment (PPE): Gloves, goggles, and respiratory protection in poorly ventilated areas .

  • Handling: Avoid dust formation and direct contact with skin or eyes .

  • Storage: Keep in a tightly sealed container in a dry, well-ventilated environment .

Regulatory and Compliance Status

Global Regulatory Listings

Regulatory BodyStatusSource
European Inventory (EINECS)Listed (264-532-7)
U.S. TSCA InventoryNot listed
China Hazardous ChemicalsNot listed

Research Gaps and Future Directions

  • Toxicological Profiling: Acute and chronic toxicity studies are needed to refine safety guidelines.

  • Synthetic Optimization: Development of scalable and sustainable synthesis routes.

  • Application Exploration: Screening for catalytic or pharmacological activity.

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